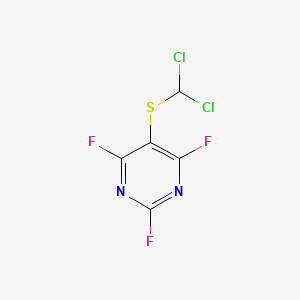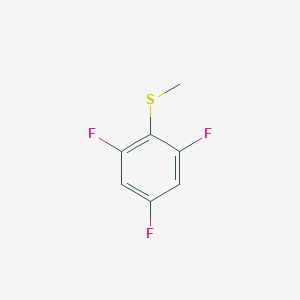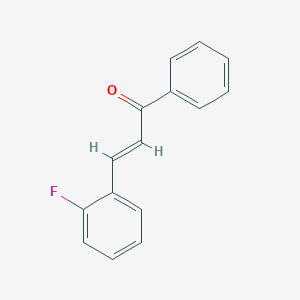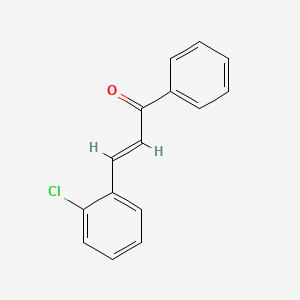
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene is a chemical compound known for its unique chemical structure and potential biological activities. It has gained significant attention in scientific research due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene typically involves the reaction of 9-hydroxymethylfluorene with maleimidopropionyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The maleimide group can be reduced to form a succinimide derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, succinimide derivatives, and various substituted derivatives, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various biological processes. The maleimide group is known for its ability to form covalent bonds with thiol groups in proteins, leading to the modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Hydroxymethylfluorene
- 2-(Maleimidopropionylamino)fluorene
- 9-Hydroxyfluorene
Uniqueness
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene is unique due to the presence of both the hydroxymethyl and maleimidopropionylamino groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[9-(hydroxymethyl)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-12-18-15-4-2-1-3-14(15)16-6-5-13(11-17(16)18)22-19(25)9-10-23-20(26)7-8-21(23)27/h1-8,11,18,24H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUHVREGVTVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCN4C(=O)C=CC4=O)C(C2=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

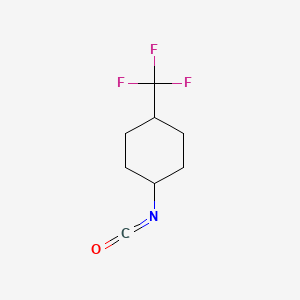
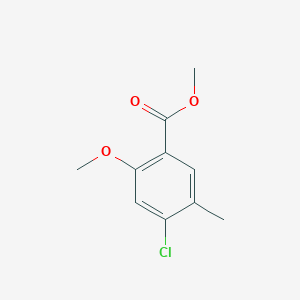

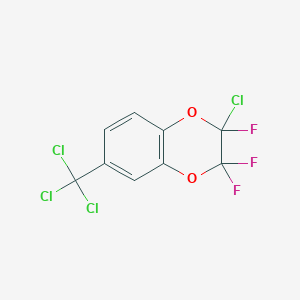
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)


